molecular formula C29H35NO8 B557689 Fmoc-D-Gla(otbu)2-OH CAS No. 111662-65-8

Fmoc-D-Gla(otbu)2-OH

Cat. No. B557689
CAS RN: 111662-65-8
M. Wt: 525,6 g/mole
InChI Key: XJRUHYXXHXECDI-HSZRJFAPSA-N
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Description

“Fmoc-D-Gla(otbu)2-OH” is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-Carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .


Synthesis Analysis

“Fmoc-D-Gla(otbu)2-OH” can be synthesized via a multistep process involving protection and deprotection of various chemical groups. The synthesis involves the use of reagents such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) to protect the amine and carboxyl groups, respectively.


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Gla(otbu)2-OH” is C29H35NO8. The molecular weight is 525.6 g/mol .


Chemical Reactions Analysis

“Fmoc-D-Gla(otbu)2-OH” is widely used as a building block in peptide synthesis for the protection of amine groups .


Physical And Chemical Properties Analysis

“Fmoc-D-Gla(otbu)2-OH” is a white to slight yellow to slight red powder. It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

Synthesis of Cyclopropane Carboxylic Acids

This compound serves as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalysts .

Preparation of PTX Derivatives

“Fmoc-D-Gla(otbu)2-OH” acts as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives, which are significant in cancer research and treatment .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) for "Fmoc-D-Gla(otbu)2-OH" .

Future Directions

“Fmoc-D-Gla(otbu)2-OH” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRUHYXXHXECDI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452854
Record name (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Gla(otbu)2-OH

CAS RN

111662-65-8
Record name 1,1-Bis(1,1-dimethylethyl) (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111662-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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